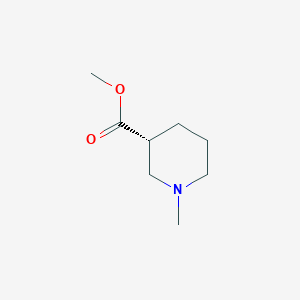

Methyl (3R)-1-methylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3R)-1-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEOWWWENNCINW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Steps

-

Hydrolysis :

-

Esterification :

Key Insight : This two-step approach prioritizes mild conditions to preserve stereochemistry, making it suitable for scalable production.

Direct Methylation of Carboxylic Acid Derivatives

Direct methylation of (3R)-1-methylpiperidine-3-carboxylic acid using methyl halides or dimethyl sulfate offers a streamlined alternative.

Protocol Highlights

-

Methylating Agents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge HI/H₂SO₄ byproducts.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield : 75–80% (extrapolated from).

Advantage : Avoids intermediate isolation, reducing purification steps. However, stringent control of stoichiometry is required to prevent dialkylation.

Asymmetric Synthesis via Chiral Resolution

For enantiomerically pure batches, resolution techniques using chiral auxiliaries or catalysts are employed.

Case Study: Di-p-Toluoyltartaric Acid (L-DTTA) Resolution

-

Substrate : Racemic methyl 1-methylpiperidine-3-carboxylate.

-

Conditions : 35–50°C for 10–30 hours, yielding the (3R)-enantiomer as a crystalline salt.

Trade-Off : Although effective for enantiopurity, this method suffers from moderate yields due to fractional crystallization losses.

Catalytic Hydrogenation of Enamine Intermediates

Reductive amination strategies provide access to the piperidine core while introducing the methyl group stereoselectively.

Example Pathway

Note : Stereochemical outcomes depend on the catalyst and substrate geometry, necessitating chiral catalysts for enantiocontrol.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics.

Optimized Parameters

-

Solvent : Methanol or ethanol.

-

Temperature : 100–120°C (achieved via microwave heating).

-

Time : 15–30 minutes (vs. 6–12 hours conventionally).

-

Yield : Comparable to traditional methods (80–85%).

Benefit : Reduced reaction time enhances throughput for high-demand applications.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantiopurity | Scalability |

|---|---|---|---|---|

| Hydrolysis/Re-Esterification | NaOH, HCl, MeOH | 85–90 | High | High |

| Direct Methylation | CH₃I, K₂CO₃ | 75–80 | Moderate | Moderate |

| Chiral Resolution | L-DTTA, MeOH-H₂O | 20–25 | >99% ee | Low |

| Catalytic Hydrogenation | RaneyNi, H₂ (6 MPa) | 70–75 | Variable | High |

| Microwave-Assisted | Microwave irradiation | 80–85 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Methyl (3R)-1-methylpiperidine-3-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-1-methylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (3R)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to interact with receptors or enzymes in the body, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-Pyrrolidine Derivatives (e.g., Methyl (3R,3'S)-1',1''-dimethyl-2,2''-dioxodispiro[indoline-3,2'-pyrrolidine-3',3''-indoline]-4'-carboxylate)

- Structure : Contains a spiro-pyrrolidine core fused to indoline rings, creating a rigid three-dimensional framework.

- Physicochemical Properties :

- Biological Activity : Demonstrates anticonvulsant and anti-influenza virus activity , likely due to its 5-HT(2A) receptor antagonism .

- Key Difference : The spiro architecture limits conformational flexibility compared to the simpler piperidine ring in Methyl (3R)-1-methylpiperidine-3-carboxylate.

Piperidine-3-carboxylate Esters with Varied Substituents

- Methyl 1-((3,4-Dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (Compound 26): Structure: Incorporates a sulfonylanthraquinone group, increasing molecular weight (C₂₄H₁₈NO₁₀S, 512.06 g/mol). Synthesis: Prepared via nucleophilic substitution (95% yield), highlighting robust synthetic accessibility .

- Ethyl (3R)-1-methylpiperidine-3-carboxylate: Structure: Ethyl ester variant (C₉H₁₇NO₂, 187.24 g/mol). Physicochemical Impact: Longer alkyl chain increases lipophilicity (logP ~1.5 vs. ~1.0 for methyl ester), affecting metabolic stability and membrane permeability .

Carboxylic Acid Derivative: (3R)-1-Methylpiperidine-3-carboxylic Acid

- Structure: Hydrolyzed form of the target compound (C₇H₁₃NO₂, 143.18 g/mol).

- Physicochemical Properties: Higher aqueous solubility due to ionizable carboxylic acid group (pKa ~4.5). Lower bioavailability in non-polar environments compared to the ester .

Pyrrolidine and Pyrazole Analogs

- (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: Structure: Five-membered pyrrolidine ring with a benzyl group and ketone (C₁₄H₁₇NO₃, 255.29 g/mol).

- Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate :

Stereochemical and Functional Group Comparisons

Stereoisomers

- Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate: Structure: 3S-hydroxy-3-methyl substitution (C₁₄H₁₉NO₃, 249.31 g/mol). Biological Relevance: Stereochemistry at C3 significantly impacts receptor binding; the 3R-configuration in the target compound may confer distinct pharmacological profiles .

Protected Derivatives

- Methyl 1-Cbz-3-methylpiperidine-3-carboxylate (CAS 174543-82-9): Structure: Includes a carbobenzyloxy (Cbz) protecting group (C₁₅H₁₉NO₄, 277.31 g/mol). Utility: Cbz enhances stability during synthesis but requires deprotection for biological activity .

Biological Activity

Methyl (3R)-1-methylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and therapeutic properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group at the nitrogen position and a carboxylate group at the 3-position. This stereochemistry is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₁O₂ |

| Molecular Weight | 143.19 g/mol |

| CAS Number | 205194-12-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an agonist or antagonist, modulating various biochemical pathways. Notably, it has shown potential in:

- Antimicrobial Activity : Exhibiting efficacy against certain bacterial strains.

- Antiviral Properties : Potentially inhibiting viral replication through interference with viral enzymes.

- CNS Targeting : Serving as a building block for drugs aimed at treating central nervous system disorders.

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of piperidine derivatives, including this compound. Variations in substituents on the piperidine ring significantly impact biological activity:

- Substituent Effects : Modifications at the 2-, 4-, and 5-positions of the piperidine ring can enhance or diminish activity against specific targets.

- Binding Affinity : The stereochemistry influences binding affinity to receptors, affecting pharmacokinetic properties .

Antimicrobial Activity

A study evaluated this compound's antimicrobial properties against Mycobacterium tuberculosis (Mtb). The compound demonstrated an IC₅₀ value ranging from 13 to 22 μM, indicating moderate potency as an inhibitor of MenA enzyme involved in menaquinone biosynthesis .

Antiviral Activity

In vitro assays have suggested that this compound may inhibit certain viral enzymes, contributing to its antiviral profile. The mechanism involves competitive inhibition, where the compound competes with natural substrates for binding sites on viral enzymes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl (2S)-2-methylpiperidine-3-carboxylate | Piperidine structure | Inhibitor of indoleamine 2,3-dioxygenase 1 |

| Ethyl (4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Piperidine core | Contains aryl group altering activity |

| Methyl piperidine-3-carboxylate | Basic piperidine framework | Lacks additional methyl substitution |

This compound's unique stereochemistry and functional groups confer distinct chemical and biological properties compared to these analogs.

Q & A

Q. What are the standard synthetic routes for Methyl (3R)-1-methylpiperidine-3-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : A common approach involves enantioselective alkylation or resolution of piperidine precursors. For example, ethyl (3R)-1-methylpiperidine-3-carboxylate synthesis ( ) employs chiral auxiliaries or catalysts to control the (3R) configuration. Key steps include:

- Stereocontrol : Use of chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric hydrogenation to ensure enantiomeric purity.

- Esterification : Reaction of the piperidine carboxylic acid with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DMAP).

- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify the ester group (δ ~3.7 ppm for methyl ester) and piperidine ring protons (δ 1.5–3.0 ppm).

- X-ray Crystallography : Single-crystal analysis using programs like SHELX () to resolve stereochemistry and bond angles .

- Chiral HPLC : To confirm enantiomeric excess (>95%) using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What methods are used to assess the purity of this compound in academic research?

- Methodological Answer : Purity is evaluated via:

- Elemental Analysis : Matching calculated vs. experimental C, H, N percentages.

- HPLC-MS : Reverse-phase chromatography coupled with mass spectrometry to detect impurities (e.g., unreacted precursors).

- Melting Point : Consistency with literature values (e.g., 185–186.5°C for related piperidine esters; ) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under green chemistry principles?

- Methodological Answer : Strategies include:

- Catalytic Asymmetric Synthesis : Use of organocatalysts (e.g., proline derivatives) to reduce waste.

- Solvent Selection : Replacement of toxic solvents (e.g., DCM) with ethanol or water-miscible alternatives ().

- Microwave-Assisted Reactions : Reduced reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield (analogous to ’s benzylidene synthesis) .

Q. How are contradictions in crystallographic data resolved for this compound?

- Methodological Answer : Discrepancies (e.g., bond length variations) are addressed by:

- SHELX Refinement : Iterative refinement of X-ray data using SHELXL () with constraints for thermal parameters and hydrogen bonding.

- Cross-Validation : Comparing results with spectroscopic data (e.g., NMR coupling constants) to ensure consistency .

- Twinned Crystal Analysis : Applying SHELXD for structures with pseudo-symmetry or twinning () .

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodological Answer : Racemization is minimized via:

- Low-Temperature Reactions : Conducting esterification below 0°C to prevent chiral center inversion.

- Protecting Groups : Temporary protection of the piperidine nitrogen (e.g., Boc groups; ) to stabilize the intermediate.

- In Situ Monitoring : Using FTIR or Raman spectroscopy to detect early signs of racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.